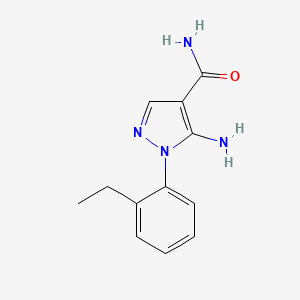
(R)-1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)ethanol is a chiral compound featuring a unique combination of a chlorinated cyclohexadiene ring and an isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)ethanol typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Chlorocyclohexadiene Moiety: This step involves the chlorination of cyclohexa-1,3-diene, followed by its attachment to the isoxazole ring.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in ®-1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)ethanol can be oxidized to form the corresponding ketone.
Reduction: The chlorinated cyclohexadiene ring can undergo reduction to form a cyclohexane derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of ®-1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)ethanone.
Reduction: Formation of ®-1-(4-(2-Chlorocyclohexyl)isoxazol-3-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: This compound can be used as a building block in the synthesis of more complex molecules with potential biological activity.
Biology
Biological Probes: The unique structure of this compound makes it useful as a probe in biological studies to investigate enzyme interactions and receptor binding.
Medicine
Drug Development: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
Material Science: The compound’s structural features may be exploited in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ®-1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)ethanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its isoxazole and chlorocyclohexadiene moieties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)ethanol: The enantiomer of the compound, which may have different biological activities.
1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)propanol: A structurally similar compound with a propanol group instead of an ethanol group.
Uniqueness
®-1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)ethanol is unique due to its specific chiral configuration and the presence of both a chlorinated cyclohexadiene ring and an isoxazole moiety
Properties
Molecular Formula |
C11H12ClNO2 |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
(1R)-1-[4-(2-chlorocyclohexa-1,3-dien-1-yl)-1,2-oxazol-3-yl]ethanol |
InChI |
InChI=1S/C11H12ClNO2/c1-7(14)11-9(6-15-13-11)8-4-2-3-5-10(8)12/h3,5-7,14H,2,4H2,1H3/t7-/m1/s1 |
InChI Key |
ZUULASBPMRNYMP-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=NOC=C1C2=C(C=CCC2)Cl)O |
Canonical SMILES |
CC(C1=NOC=C1C2=C(C=CCC2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


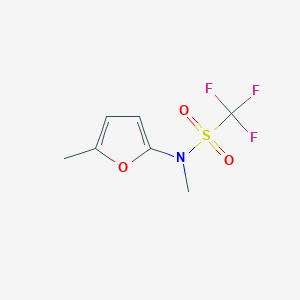
![2-(Hydroxymethyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12873468.png)
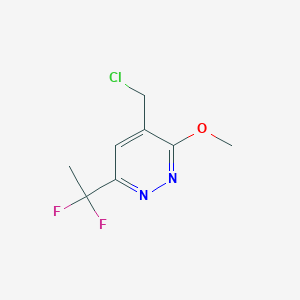
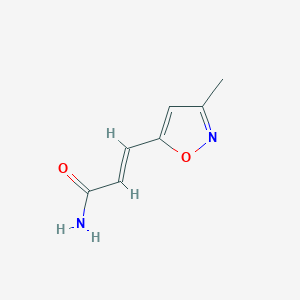

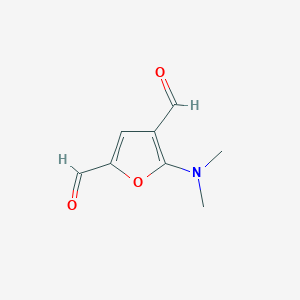
![2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12873515.png)
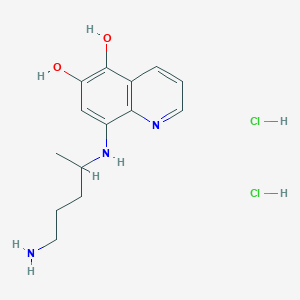
![2-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12873520.png)
![1-(7-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12873523.png)
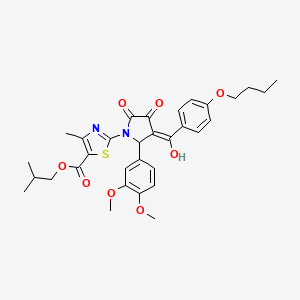
![1H-Cyclopenta[b]benzofuran](/img/structure/B12873535.png)

